4-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride
Overview
Description
4-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H2BrClN2O4S and its molecular weight is 325.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique chemical structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C7H2BrClN2O4S, which features a bromine atom, a cyano group, and a nitro group attached to a benzenesulfonyl moiety. This structure is crucial for its reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and disrupt cellular processes:
- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on target enzymes, leading to inhibition. This mechanism is particularly relevant in the context of cancer therapy, where enzyme inhibition can prevent tumor growth.
- Microtubule Dynamics : Similar to other diarylsulfonamides, this compound may affect microtubule dynamics by binding at the colchicine site of tubulin. This action can result in antimitotic effects, making it a candidate for cancer treatment .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anticancer Activity : A study investigated the antiproliferative effects of various sulfonyl chlorides, including this compound. Results indicated significant inhibition of cancer cell lines through enzyme targeting pathways, leading to reduced cell viability .
- Antiparasitic Properties : Research focused on the compound's efficacy against Leishmania infantum amastigotes demonstrated its potential as a novel treatment for visceral leishmaniasis. The mechanism involved inhibition of microtubule dynamics, similar to existing treatments but with differing properties that may enhance therapeutic outcomes .
- Neuroprotective Effects : Preliminary studies suggest that this compound may modulate neurotransmitter levels, offering potential neuroprotective benefits in conditions like Alzheimer's disease. Further investigation into its interaction with biogenic amines is warranted .
Properties
IUPAC Name |
4-bromo-2-cyano-5-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-5-1-4(3-10)7(16(9,14)15)2-6(5)11(12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRHGQWPDDDPSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.